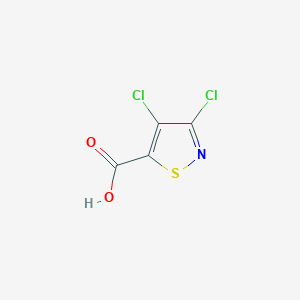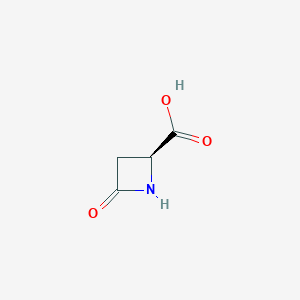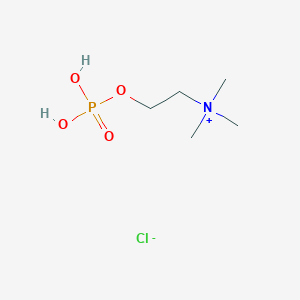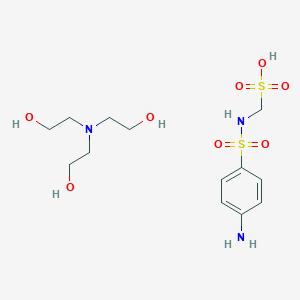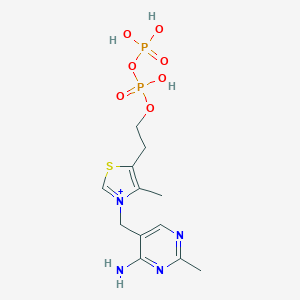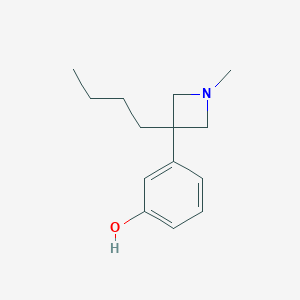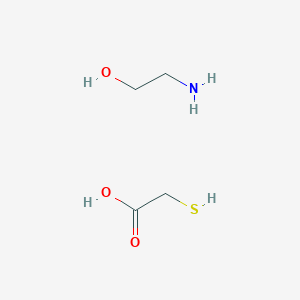
Ethanolaminthioglycolat
Übersicht
Beschreibung
Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) is a useful research compound. Its molecular formula is C4H11NO3S and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Depilatory; Hair waving or straightening; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neutralisierung und Entfernung von oxidiertem Pyrit
Ethanolaminthioglycolat wird als chemisches Mittel zur Neutralisierung und Entfernung von oxidiertem Pyrit verwendet . Diese Technik wird im Paläontologischen Labor des British Museum (Natural History) angewandt . Verdünnte alkoholische Lösungen dieses Reagenzes neutralisieren effektiv saure Pyritoxidationsprodukte und entfernen die dabei entstehenden Sulfate in einem einzigen Schritt .
Konservierung von Fossilien
Die Verwendung von this compound bei der Konservierung von Fossilien ist eine weitere wichtige Anwendung . Die Reaktion findet in einem wasserfreien Lösungsmittel statt, wodurch das Risiko einer Beschädigung des intakten Pyrits verringert wird . Diese Methode ermöglicht die sichere Reinigung von kalkhaltigen Exemplaren .
Haarfasermodifikation
This compound und seine Salze und Ester werden zur Modifizierung von Haarfasern verwendet . Dies ermöglicht Veränderungen der Struktur der Fasern, wie z. B. bei Dauerwellen oder Haarglättung .
Haarentfernung
This compound wird auch verwendet, um Haarfasern chemisch aufzubrechen . Dies ermöglicht die Entfernung unerwünschter Haare durch einfaches Abwischen von der Haut
Wirkmechanismus
Ethanolamine thioglycolate, also known as 2-aminoethanol;2-sulfanylacetic acid or Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1), is a compound with a variety of applications, particularly in the cosmetic industry .
Target of Action
Ethanolamine thioglycolate primarily targets the disulfide bonds in the cortex of hair . These bonds are responsible for the strength and elasticity of hair. By targeting these bonds, ethanolamine thioglycolate can alter the physical properties of hair.
Mode of Action
Ethanolamine thioglycolate acts as a reducing agent . It breaks the disulfide bonds in the cortex of hair, leading to a change in the hair’s structure . This change allows for the hair to be reshaped, as seen in hair perming or straightening procedures. Alternatively, this process can lead to depilation, commonly used in hair removal treatments .
Biochemical Pathways
The primary biochemical pathway affected by ethanolamine thioglycolate is the disulfide bond formation and reduction pathway . By breaking the disulfide bonds, ethanolamine thioglycolate disrupts the structural integrity of the hair’s cortex, allowing it to be reshaped or removed.
Pharmacokinetics
It is known that the compound is easily soluble in water , which may influence its bioavailability and distribution.
Result of Action
The primary result of ethanolamine thioglycolate’s action is the alteration of hair structure . By breaking the disulfide bonds in the hair’s cortex, the hair can be reshaped or removed. This makes ethanolamine thioglycolate a key ingredient in hair perming, straightening, and depilatory products .
Action Environment
The action of ethanolamine thioglycolate can be influenced by various environmental factors. For instance, the compound can oxidize easily , which may affect its stability and efficacy. Furthermore, it can cause skin, eye, and respiratory irritation , suggesting that its use should be carefully managed to minimize exposure and potential harm.
Biochemische Analyse
Biochemical Properties
It is known that ethanolamine, a component of Ethanolamine Thioglycolate, is a critical part of phosphatidylethanolamine, a substance found in biological membranes . This suggests that Ethanolamine Thioglycolate may interact with various enzymes, proteins, and other biomolecules in the cell membrane.
Cellular Effects
Ethanolamine, a component of this compound, is known to play a crucial role in the formation of cellular membranes . Therefore, it is plausible that Ethanolamine Thioglycolate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that this compound is usually shipped within 2 business days and is stable under normal conditions .
Metabolic Pathways
Ethanolamine, a component of this compound, is known to be involved in the metabolism of phosphatidylethanolamine . This suggests that Ethanolamine Thioglycolate may be involved in similar metabolic pathways.
Eigenschaften
IUPAC Name |
2-aminoethanol;2-sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.C2H4O2S/c3-1-2-4;3-2(4)1-5/h4H,1-3H2;5H,1H2,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJCJAPNPGGFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.C(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85169-27-3 | |
| Record name | Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85169-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059569 | |
| Record name | (2-Hydroxyethyl)ammonium mercaptoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
126-97-6 | |
| Record name | Monoethanolamine thioglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-Hydroxyethyl)ammonium mercaptoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxyethyl)ammonium mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOETHANOLAMINE THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263SH5220T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


